molecular formula C23H34N2O4 B13400661 2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine

2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine

Cat. No.: B13400661
M. Wt: 402.5 g/mol
InChI Key: OFTBMAPJHKDDJV-RDDQTSKVSA-N
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Description

2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine is a compound with the molecular formula C23H34N2O4 and a molar mass of 402.53 g/mol . . This compound is significant in various scientific research fields due to its unique structure and properties.

Preparation Methods

The synthesis of 2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine involves several steps. One common method includes the reaction of finasteride with alanine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

Comparison with Similar Compounds

2-Methyl-N-[[(5alpha,17beta)-3-oxo-4-azaandrost-1-en-17-yl]carbonyl]-alanine is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

The uniqueness of this compound lies in its specific inhibitory effects on 5-alpha-reductase and its role as a metabolite of finasteride .

Properties

Molecular Formula

C23H34N2O4

Molecular Weight

402.5 g/mol

IUPAC Name

2-[[(1S,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C23H34N2O4/c1-21(2,20(28)29)25-19(27)16-7-6-14-13-5-8-17-23(4,12-10-18(26)24-17)15(13)9-11-22(14,16)3/h10,12-17H,5-9,11H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t13?,14?,15?,16-,17-,22+,23-/m1/s1

InChI Key

OFTBMAPJHKDDJV-RDDQTSKVSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@@H]2C(=O)NC(C)(C)C(=O)O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)O)CCC4C3(C=CC(=O)N4)C

Origin of Product

United States

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